5,6-Dimethylpyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

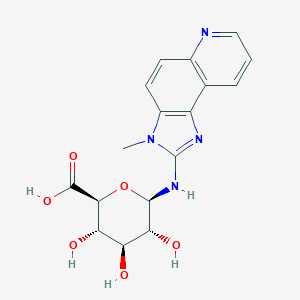

5,6-Dimethylpyridine-3-carboxylic acid (5,6-DMP-3-COOH) is a synthetic compound that has become increasingly popular for its wide range of applications in scientific research. It is a white crystalline solid that has a melting point of 136-138°C and a molecular weight of 153.14 g/mol. 5,6-DMP-3-COOH is soluble in a variety of solvents, including water, alcohols, and ethers. It is also highly stable in both acidic and basic conditions, making it an ideal compound for a variety of applications.

Applications De Recherche Scientifique

Biocatalysis and Microbial Inhibition

Carboxylic acids, including similar derivatives, have been studied for their roles in biocatalysis and as microbial inhibitors. These compounds can impact microbial cells, such as Escherichia coli and Saccharomyces cerevisiae, by damaging cell membranes and lowering internal pH, leading to decreased microbial robustness. Understanding these effects can guide the engineering of more robust microbial strains for industrial applications, including biofuel production (Jarboe et al., 2013).

Interaction with Metals

Research on the influence of metals on the electronic systems of carboxylic acids provides insights into their complexation behavior, which is crucial for understanding their biological interactions and industrial applications. Studies involving spectroscopic techniques have explored how metals affect the electronic structure of carboxylic acids, aiding in predicting molecule reactivity and stability (Lewandowski et al., 2005).

Organic Synthesis

Carboxylic acid derivatives serve as key intermediates in organic synthesis, offering pathways to synthesize a variety of value-added chemicals. For instance, 5-Hydroxymethylfurfural (HMF), a platform chemical derived from biomass, exemplifies how carboxylic acid functionalities can be leveraged in the synthesis of fine chemicals, highlighting the importance of such compounds in green chemistry and sustainable material production (Fan et al., 2019).

Liquid-Liquid Extraction Processes

In the context of carboxylic acid recovery from aqueous streams, advancements in solvent technologies, including ionic liquids and amine-based systems, have been reviewed. These studies are pivotal for the separation and purification technologies aimed at efficient carboxylic acid extraction, which is essential for their industrial scale-up and application in bio-based plastics and chemicals (Sprakel & Schuur, 2019).

Material Science Applications

The role of medium-chain dicarboxylic acids (MDCAs) in nylon material production, where they serve as precursors for nylon 5,6, and nylon 6,6, demonstrates the material science applications of carboxylic acids. This review discusses biosynthetic routes and metabolic engineering strategies for MDCAs, showcasing the potential of carboxylic acids in sustainable material production (Li et al., 2020).

Mécanisme D'action

Target of Action

It is structurally similar to niacin (also known as nicotinic acid), which is known to target a variety of receptors and enzymes in the body . These include the G protein-coupled receptors involved in lipid metabolism and the modulation of cellular processes .

Mode of Action

Niacin is known to interact with its targets to modulate lipid metabolism, which can lead to changes in the levels of cholesterol and other lipids in the body .

Biochemical Pathways

Niacin, a structurally similar compound, is involved in numerous biochemical pathways, including those related to energy production, lipid metabolism, and cellular signaling .

Result of Action

Based on its structural similarity to niacin, it may have effects on lipid metabolism and cellular processes .

Propriétés

IUPAC Name |

5,6-dimethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(8(10)11)4-9-6(5)2/h3-4H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLMJDZYTWGGGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591583 |

Source

|

| Record name | 5,6-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

757903-81-4 |

Source

|

| Record name | 5,6-Dimethylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dimethylnicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B51257.png)

![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)